molecular formula C22H24O7 B12368799 Heteroclitin I

Heteroclitin I

Cat. No.: B12368799
M. Wt: 400.4 g/mol
InChI Key: YBZBRFFDTNHGNZ-ZMLJUPKUSA-N
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Description

Heteroclitin I is a naturally occurring compound isolated from the stems of the plant Kadsura heteroclita. It belongs to the class of dibenzocyclooctadiene lignans, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, particularly its anti-HIV activity .

Chemical Reactions Analysis

Types of Reactions

Heteroclitin I undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Mechanism of Action

Heteroclitin I exerts its effects through various molecular targets and pathways. Its anti-HIV activity is believed to involve the inhibition of viral replication by interfering with the viral enzymes and proteins necessary for the virus to replicate. The exact molecular targets and pathways are still under investigation, but it is thought to involve interactions with the viral reverse transcriptase and integrase enzymes .

Properties

Molecular Formula

C22H24O7

Molecular Weight

400.4 g/mol

IUPAC Name

(1S,12R,13R,14R,16R)-18,19-dimethoxy-13,14-dimethyl-3,6,8,22-tetraoxahexacyclo[9.9.1.112,16.01,16.04,21.05,9]docosa-4(21),5(9),10,18-tetraen-20-one

InChI

InChI=1S/C22H24O7/c1-10-6-21-7-14(24-3)18(25-4)20(23)22(21)8-26-19-15(22)12(16(29-21)11(10)2)5-13-17(19)28-9-27-13/h5,10-11,16H,6-9H2,1-4H3/t10-,11-,16-,21-,22+/m1/s1

InChI Key

YBZBRFFDTNHGNZ-ZMLJUPKUSA-N

Isomeric SMILES

C[C@@H]1C[C@@]23CC(=C(C(=O)[C@@]24COC5=C4C(=CC6=C5OCO6)[C@@H]([C@@H]1C)O3)OC)OC

Canonical SMILES

CC1CC23CC(=C(C(=O)C24COC5=C4C(=CC6=C5OCO6)C(C1C)O3)OC)OC

Origin of Product

United States

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